molecular formula C8H6O2S2 B596650 Thieno[3,4-b]thiophene-2-carboxylic acid CAS No. 14630-08-1

Thieno[3,4-b]thiophene-2-carboxylic acid

Cat. No.: B596650
CAS No.: 14630-08-1
M. Wt: 198.254
InChI Key: MSNSBRVDFLGBBB-UHFFFAOYSA-N
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Description

Thieno[3,4-b]thiophene-2-carboxylic acid is a fused heterocyclic building block of significant interest in advanced chemical research and development. Its unique structure places it within a class of organosulfur compounds that are frequently explored for their electronic properties and potential biological activity. While specific pharmacological data for this exact isomer is limited in current literature, closely related analogues, particularly the [3,2-b] isomer, have been identified as potent agonists for the G-protein coupled receptor GPR35, a target implicated in conditions like hypertension, inflammatory bowel disease, and pain . This suggests the core thienothiophene scaffold is a privileged structure in medicinal chemistry for probing orphan receptor biology. Furthermore, thieno[3,2-b]thiophene derivatives are extensively investigated in material science as key components for organic electronics, such as p-type organic semiconductors in organic field-effect transistors (OFETs) and other photovoltaic devices, due to their favorable charge-carrier mobility and oxidative stability . The synthetic methodology for this specific isomer has been established, providing a foundation for its application in constructing complex molecular architectures . This reagent is provided exclusively for research purposes to support investigations in these cutting-edge scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-c]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBPOIZFVYLFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CSC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14630-08-1
Record name thieno[3,4-b]thiophene-2-carboxylic acid
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Synthetic Methodologies for Thieno 3,4 B Thiophene 2 Carboxylic Acid and Its Derivatives

Primary Synthetic Routes for the Thieno[3,4-b]thiophene-2-carboxylic Acid Core Structure

The construction of the this compound core can be achieved through various multi-step synthetic sequences. These routes often begin with commercially available thiophene (B33073) precursors and strategically build the fused-ring system.

Multi-Step Approaches from Halogenated Thiophene Precursors

A common strategy for constructing the thieno[3,4-b]thiophene (B1596311) skeleton involves the use of halogenated thiophenes as starting materials. While 3,4-dibromothiophene (B32776) is a direct precursor, its high cost has prompted the development of alternative pathways. patentcut.com

One established, albeit for an isomeric system, yet illustrative multi-step approach begins with 3-bromothiophene. This process involves formylation to introduce an aldehyde group, followed by a cyclization reaction with an appropriate sulfur-containing reagent to form the second thiophene ring. A typical sequence is as follows:

Formylation: 3-Bromothiophene is deprotonated, often using a strong base like lithium diisopropylamide (LDA), and then quenched with a formylating agent such as N,N-dimethylformamide (DMF) to yield 3-bromothiophene-2-carbaldehyde. rsc.org

Cyclization: The resulting aldehyde undergoes cyclization with a reagent like ethyl 2-sulfanylacetate in the presence of a base (e.g., potassium carbonate) to construct the fused thieno[3,2-b]thiophene (B52689) ring system, yielding an ester derivative. rsc.org

Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid. rsc.org

Although this specific example leads to the thieno[3,2-b]thiophene isomer, the principles of using a halogenated thiophene to build the fused ring system are directly applicable to the synthesis of thieno[3,4-b]thiophene derivatives.

A more direct, albeit potentially costly, route to the thieno[3,4-b]thiophene core starts from 3,4-dibromothiophene. This precursor can undergo a series of reactions, such as lithiation followed by reaction with appropriate electrophiles, to build the second thiophene ring with the desired carboxylic acid functionality.

Starting MaterialKey ReagentsIntermediate ProductFinal ProductReference
3-Bromothiophene1. LDA, THF; 2. DMF3-Bromothiophene-2-carbaldehydeThieno[3,2-b]thiophene-2-carboxylic acid rsc.org
3,4-DibromothiopheneVaries (e.g., BuLi, S, ClCO2Me)Substituted thieno[3,4-b]thiopheneThis compound patentcut.com

Strategic Introduction of Carboxylic Acid Functional Group

A key synthetic strategy involves the direct carboxylation of a pre-formed thiophene ring. This can be achieved through the carboxylation of a lithiated thiophene intermediate or via transition-metal-catalyzed reactions.

A patented method describes a route that avoids expensive starting materials like 3,4-dibromothiophene by starting with thiophene-2-carboxylic acid. patentcut.com The key step is the carboxylation at the 3-position to create a thiophene-2,3-dicarboxylic acid intermediate. This dicarboxylic acid is then converted through a series of steps, including reduction of the carboxylic acid groups to alcohols, conversion of the alcohols to leaving groups, and subsequent cyclization and aromatization, to form the thieno[3,4-b]thiophene core. patentcut.com

Reaction Scheme: Thiophene-2,3-dicarboxylic acid synthesis To a solution of thiophene-2-carboxylic acid in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, a 2.5 M solution of n-butyllithium (n-BuLi) in hexane (B92381) is added. The reaction is quenched with carbon dioxide (CO₂), leading to the formation of thiophene-2,3-dicarboxylic acid. patentcut.com

Advanced Derivatization Techniques for Functionalization

Once the this compound core is synthesized, a variety of derivatization techniques can be employed to introduce different functional groups. These modifications are crucial for fine-tuning the electronic and physical properties of the resulting molecules for specific applications.

Halogenation Procedures, including Bromination and Fluorination Strategies

Halogenation, particularly bromination and fluorination, is a common method for modifying the electronic properties of the thieno[3,4-b]thiophene core.

Bromination: Bromine atoms can be introduced onto the thieno[3,4-b]thiophene ring system using various brominating agents. For instance, N-bromosuccinimide (NBS) is an effective reagent for the bromination of thieno[3,4-b]thiophene derivatives. The bromination of 2-chlorothieno[3,4-b]thiophene with NBS efficiently yields 4,6-dibromo-2-chlorothieno[3,4-b]thiophene. acs.org Bromodecarboxylation can also be employed, where a carboxylic acid group is replaced by a bromine atom. rsc.org

Fluorination: The introduction of fluorine atoms can significantly impact the electronic properties of the molecule, often leading to deeper HOMO energy levels, which is desirable for applications in organic solar cells. uakron.edursc.org Fluorinated thieno[3,4-b]thiophene derivatives are typically synthesized by using a fluorinated precursor in the initial ring-forming reactions. For example, 2-ethylhexyl-4,6-dibromo-3-fluoro-thieno[3,4-b]thiophene-2-carboxylate has been used as a monomer in the synthesis of fluorinated copolymers. uakron.edu The use of fluorinated building blocks is a key strategy in the development of new functional materials. researchgate.netnih.gov

SubstrateReagentProductReference
2-Chlorothieno[3,4-b]thiopheneNBS4,6-Dibromo-2-chlorothieno[3,4-b]thiophene acs.org
Thieno[3,2-b]thiophene-2-carboxylic acidBromine/Acetic AcidBromo-thieno[3,2-b]thiophene derivatives rsc.org
-(Incorporation of fluorinated building block)Fluorinated thieno[3,4-b]thiophene derivatives uakron.edu

Esterification Reactions for Varied Alkyl Chain Incorporation

Esterification of the carboxylic acid group is a straightforward method to introduce various alkyl chains, which can influence the solubility and morphology of the final material.

Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. Alternatively, for more sensitive substrates, milder conditions are used. Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a common choice. acs.org Another approach involves converting the carboxylic acid to a more reactive acyl halide (e.g., acyl chloride) and then reacting it with an alcohol in the presence of a non-nucleophilic base like triethylamine. google.com

Carboxylic Acid DerivativeReagentsEster ProductMethodReference
6-Iodothis compoundAlcohol, DCC, DMAPAlkyl 6-iodothieno[3,4-b]thiophene-2-carboxylateSteglich Esterification acs.org
Thiophene-2-carbonyl chlorideAlcohol, TriethylamineAlkyl thiophene-2-carboxylateAcyl Halide Method google.com

Palladium-Catalyzed Cross-Coupling Reactions for Building Block Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules by forming carbon-carbon bonds. Stille, Suzuki, and C-H arylation reactions are widely used to assemble larger conjugated systems based on the thieno[3,4-b]thiophene scaffold.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Halogenated thieno[3,4-b]thiophene derivatives can be coupled with various organostannanes to introduce aryl or other unsaturated groups. nih.govresearchgate.net

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. researchgate.netnih.gov This reaction is known for its mild conditions and the low toxicity of the boron-containing reagents. It is extensively used to synthesize biaryl compounds and conjugated polymers. nih.govresearchgate.nethnue.edu.vn

C-H Arylation: Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. nih.gov Palladium catalysts can activate a C-H bond on the thieno[3,4-b]thiophene ring and couple it directly with an aryl halide. For example, diarylated thieno[3,4-b]thiophenes have been synthesized via a palladium-catalyzed double C-H direct arylation reaction. acs.org

Reaction TypeThienothiophene SubstrateCoupling PartnerCatalyst System (Example)Product TypeReference
Stille CouplingHalogenated Thieno[3,4-b]thiopheneOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄Aryl-substituted Thieno[3,4-b]thiophene nih.govresearchgate.net
Suzuki CouplingHalogenated Thieno[3,4-b]thiopheneBoronic Acid (e.g., R-B(OH)₂)Pd(PPh₃)₄, BaseAryl-substituted Thieno[3,4-b]thiophene nih.govresearchgate.netnih.gov
C-H ArylationThieno[3,4-b]thiopheneAryl Halide (e.g., Ar-Br)Pd(OAc)₂, Ligand, BaseAryl-substituted Thieno[3,4-b]thiophene acs.orgnih.gov

Hydroxy-Based Transformations for Diverse Structural Modifications

A key strategy for achieving diverse molecular architectures from a common precursor involves transformations based on a hydroxyl group. A palladium-catalyzed method has been developed for the synthesis of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which serves as a versatile chemical building block. rsc.org This intermediate allows for the modular assembly of a wide array of 3-substituted thieno[3,4-b]thiophene derivatives. rsc.org

The significance of this hydroxy-based approach lies in its ability to introduce various functional groups at the C3-position, which efficiently modulates the photoluminescence (PL) properties of the thieno[3,4-b]thiophene-2-carboxylate core. rsc.org This divergent synthetic strategy provides a powerful tool for creating a library of compounds with tailored photophysical characteristics from a single, accessible intermediate. rsc.org

Table 1: Examples of 3-Substituted Thieno[3,4-b]thiophene Derivatives via Hydroxy-Based Transformation This table is interactive. You can sort and filter the data.

PrecursorTransformation TargetSignificanceReference
3-hydroxythieno[3,4-b]thiophene-2-carboxylate3-Substituted thieno[3,4-b]thiophene derivativesAllows for modular assembly and tuning of photophysical properties. rsc.org
3-hydroxythieno[3,4-b]thiophene-2-carboxylateConjugated polymersIncorporation of functionalized thieno[3,4-b]thiophene units into polymeric structures. rsc.org

Functionalization with Electron-Withdrawing and Electron-Donating Moieties

The electronic properties of the thieno[3,4-b]thiophene scaffold can be precisely controlled through functionalization with electron-donating (EDG) and electron-withdrawing (EWG) groups. This tuning is critical for applications in organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine device performance. acs.orgacs.org The asymmetric nature of the thieno[3,4-b]thiophene (TbT) core offers four positions for functionalization, enabling sophisticated molecular design. acs.org

Strategies for introducing these moieties include:

Palladium-catalyzed C-H direct arylation , which has been used to attach two aryl groups at the R3 and R4 positions of the TbT core. acs.org

Buchwald-Hartwig coupling reactions , which allow for the introduction of a broad spectrum of N-aryl substituents, including those with electron-withdrawing (e.g., cyano groups) and electron-donating properties. mdpi.com

Linking with other moieties , such as connecting the electron-rich 2-alkylthieno[3,4-b]thiophene with strongly electron-accepting groups like rhodanine (B49660) to create donor-acceptor small molecules for photovoltaic applications. acs.org

Quinoidal oligothiophenes terminated by strong electron-withdrawing groups, such as dicyanomethylene, are noted for their n-type semiconductor characteristics due to high electron affinity. acs.org Similarly, attaching a strong electron-withdrawing 4-CNPh group to a related thieno[3,2-b]thiophene scaffold has proven to be a successful strategy in developing materials for organic electronics. nih.gov

Table 2: Functional Groups and Synthetic Methods This table is interactive. You can sort and filter the data.

Functional Group TypeExample GroupSynthetic MethodPurposeReference
Electron-WithdrawingDicyanomethyleneTermination of quinoidal oligothiophenesCreate n-type semiconductors acs.org
Electron-WithdrawingRhodanineCoupling reactionDesign of small-molecule donors for OPVs acs.org
Electron-WithdrawingCyano-substituted aryl groupsBuchwald-Hartwig couplingTune electronic properties mdpi.com
Electron-DonatingN-aryl substituentsBuchwald-Hartwig couplingTune electronic properties mdpi.com
Electron-DonatingBenzo[1,2-b:4,5-b']dithiopheneCoupling reactionDesign of small-molecule donors for OPVs acs.org

Scalability Considerations in Synthetic Development for Research Applications

For a compound to be widely utilized in research and development, synthetic routes must be efficient and scalable to produce gram-scale quantities of material. The development of such protocols is essential for moving beyond initial discovery to comprehensive characterization and device fabrication. acs.org

A key consideration for scalability in a research context is the development of divergent synthetic routes. The ability to produce a versatile intermediate, such as 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can then be converted into a multitude of derivatives, is highly efficient. rsc.org This approach minimizes repetitive early-stage synthesis and allows for the rapid generation of a compound library for structure-property relationship studies. rsc.org

Furthermore, detailed synthetic procedures reported in patents demonstrate the feasibility of producing these compounds on a multi-gram scale. For instance, a method starting with 20 grams of thiophene-2-carboxylic acid to produce thieno[3,4-b]thiophene derivatives has been documented. patentcut.com This synthesis involves several steps, including carboxylation, reduction, cyclization, and aromatization, ultimately yielding the desired product in quantities sufficient for extensive research. patentcut.com Such established, step-by-step procedures are critical for ensuring that these valuable molecular building blocks are accessible to the broader research community.

Elucidation of Reaction Mechanisms and Pathways Involving Thieno 3,4 B Thiophene 2 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Processes on the Fused Thienothiophene Ring System

The fused thieno[3,4-b]thiophene (B1596311) ring system, the core of Thieno[3,4-b]thiophene-2-carboxylic acid, exhibits a unique reactivity pattern towards electrophilic and nucleophilic substitution reactions. This reactivity is governed by the electron-rich nature of the thiophene (B33073) rings and the electronic effects of the fused ring system and the carboxylic acid substituent.

Electrophilic Aromatic Substitution (SEAr):

The thieno[3,4-b]thiophene core is generally activated towards electrophilic attack due to the electron-donating nature of the sulfur atoms, which stabilizes the intermediate carbocation (arenium ion). However, the reactivity and regioselectivity are influenced by the presence of the electron-withdrawing carboxylic acid group at the 2-position.

The aromatic nature of the thieno[3,4-b]thiophene system allows for electrophilic substitution reactions at various positions on the thiophene ring. evitachem.com The reactivity of the compound is influenced by both the electron-withdrawing effect of the carboxyl group and the electron-donating characteristics of the thiophene ring. evitachem.com Thiophene rings are generally more susceptible to electrophilic substitution than benzene. chemicalbook.com The substitution typically occurs at the 2- and 5-positions of a single thiophene ring. chemicalbook.com

Key electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the ring. For instance, bromination of thiophene occurs at a rate significantly faster than that of benzene. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. chemicalbook.com

The carboxylic acid group at the 2-position is a deactivating group and directs incoming electrophiles to specific positions on the ring system, typically the 5-position.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic substitution on the thieno[3,4-b]thiophene ring is less common than electrophilic substitution but can occur, particularly when the ring is substituted with strong electron-withdrawing groups. The thiophene series is generally more reactive towards nucleophilic substitution than corresponding benzene compounds. uoanbar.edu.iq The presence of the carboxylic acid group can facilitate nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

A notable example of a reaction that proceeds via nucleophilic substitution is the construction of thieno[3,2-b]thiophene (B52689) molecules from 3-nitrothiophenes containing carbonyl fragments. dntb.gov.uaresearchgate.net In this process, the nitro group is displaced by a sulfur nucleophile. dntb.gov.uaresearchgate.net

Reaction TypeReagents/ConditionsExpected Outcome
Electrophilic Substitution
BrominationBr₂, FeBr₃Substitution of hydrogen with bromine, likely at the 5-position.
NitrationHNO₃, H₂SO₄Introduction of a nitro group, likely at the 5-position.
Friedel-Crafts AcylationAcyl chloride, AlCl₃Introduction of an acyl group, likely at the 5-position.
Nucleophilic Substitution
Displacement of a leaving groupNucleophile (e.g., thiolate)Substitution of a suitable leaving group (e.g., halogen, nitro group) on the ring.

Oxidation and Reduction Pathways of the Thieno[3,4-b]thiophene Core and its Carboxylic Acid Group

The thieno[3,4-b]thiophene core and the carboxylic acid group of this compound can undergo various oxidation and reduction reactions, leading to a range of functionalized derivatives.

Oxidation:

The sulfur atoms in the thieno[3,4-b]thiophene core are susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of sulfoxides and sulfones (thiophene 1-oxides and thiophene 1,1-dioxides). researchgate.net The extent of oxidation depends on the strength of the oxidizing agent and the reaction conditions. researchgate.net

The carboxylic acid group is generally resistant to further oxidation under mild conditions. However, under harsh oxidative conditions, decarboxylation can occur. evitachem.com

A probable reaction scheme for the oxidation of thiophene derivatives involves the successive oxidation of a related alcohol to an aldehyde and then to a carboxylic acid. semanticscholar.org For instance, the oxidation of 2-oxymethylthiophene can yield 2-thiophenecarboxylic acid. semanticscholar.org

Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to 2-(hydroxymethyl)thieno[3,4-b]thiophene.

The thieno[3,4-b]thiophene ring can also be reduced, although this typically requires more forcing conditions. Catalytic hydrogenation can lead to the saturation of one or both thiophene rings, yielding dihydro- or tetrahydro-thienothiophene derivatives. The sulfur atoms can be removed through hydrogenolysis using reagents like Raney nickel, leading to the corresponding alkane.

Reaction TypeReagents/ConditionsProduct Functional Group
Oxidation of Thiophene Core Peracids (e.g., m-CPBA)Sulfoxide, Sulfone
Reduction of Carboxylic Acid LiAlH₄, then H₂OPrimary Alcohol (-CH₂OH)
Reduction of Thiophene Core H₂, Pd/C (catalytic hydrogenation)Dihydro- or Tetrahydro-thienothiophene
Desulfurization Raney NickelAlkane

Intramolecular and Intermolecular Cyclization Reactions

This compound and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems through intramolecular and intermolecular cyclization reactions. These reactions are crucial for constructing novel materials with tailored electronic and optical properties.

Intramolecular Cyclization:

Intramolecular cyclization reactions involve the formation of a new ring within the same molecule. The carboxylic acid group or its derivatives (e.g., esters, acid chlorides) can participate in these reactions. For instance, derivatives of this compound can be designed to undergo cyclization to form fused polycyclic aromatic systems. A common strategy involves the base-promoted cyclization of electron-deficient 3-alkylthio derivatives to furnish thieno[3,2-b]thiophenes. beilstein-archives.org

Intermolecular Cyclization:

Intermolecular cyclization reactions involve the reaction of two or more molecules to form a new ring. This compound can be used as a building block in these reactions. For example, it can be converted into an acid chloride and then reacted with a dinucleophile to form a new heterocyclic ring. The Fiesselmann thiophene synthesis is a notable method for constructing thieno[3,2-b]thiophene derivatives through the condensation of chlorothiophene-carboxylates with methyl thioglycolate. nih.gov

The synthesis of this compound itself may involve cyclization reactions to form the thiophene ring structure. evitachem.com

Cyclization TypeGeneral StrategyExample Application
Intramolecular A functional group on a side chain attached to the thieno[3,4-b]thiophene core reacts with another part of the molecule to form a new ring.Synthesis of fused polycyclic systems for organic electronics.
Intermolecular This compound or its derivative reacts with another molecule containing two reactive sites to form a new heterocyclic ring.Preparation of novel heterocyclic compounds with potential applications in materials science.

Electropolymerization Mechanisms and Resulting Morphological Control

Thieno[3,4-b]thiophene derivatives, including those derived from the carboxylic acid, are important monomers for the synthesis of conducting polymers via electropolymerization. nih.govnih.gov The mechanism of electropolymerization and the resulting morphology of the polymer film are highly dependent on the monomer structure and the polymerization conditions.

Electropolymerization Mechanism:

The electropolymerization of thiophene and its derivatives generally proceeds through a radical cation polymerization process. sioc-journal.cnresearchgate.net The mechanism involves the following key steps:

Oxidation of the Monomer: The monomer is oxidized at the electrode surface to form a radical cation.

Radical Cation Coupling: Two radical cations couple to form a dimer.

Propagation: The dimer is further oxidized and couples with other radical cations or monomers to form oligomers and eventually a long-chain polymer. researchgate.net

Deprotonation: Protons are eliminated during the polymerization process.

The polymer film is deposited onto the electrode surface in its oxidized (doped) state.

Morphological Control:

The morphology of the resulting polymer film can be controlled by various factors, including the monomer structure, solvent, electrolyte, and electropolymerization parameters (e.g., potential, scan rate). nih.govnih.gov For instance, the judicious design of thieno[3,4-b]thiophene monomers with rigid substituents allows for the formation of nanotubular and nanoporous structures. nih.govacs.org

The presence of water in the electropolymerization solvent can have a significant impact on the surface morphology, leading to the formation of nanoporous membranes. nih.govacs.orgbohrium.com The pore size of these membranes can be tuned by the monomer structure. nih.govacs.org For example, using different aromatic substituents on the thieno[3,4-b]thiophene core can result in pore sizes ranging from approximately 100 nm to 500 nm. nih.govacs.org

ParameterInfluence on Morphology
Monomer Structure Rigid substituents can promote the formation of ordered structures like nanotubes and nanopores. nih.govacs.org
Solvent Composition The addition of water to the organic solvent can induce the formation of nanoporous membranes. nih.govacs.orgbohrium.com
Electropolymerization Method Techniques like cyclic voltammetry can be used to control the deposition and morphology of the polymer film. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Thieno[3,4-b]thiophene-2-carboxylic acid. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides precise information about the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the fused thiophene (B33073) rings and the carboxylic acid group. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons on the thieno[3,4-b]thiophene (B1596311) core would appear in the aromatic region (typically 7-8 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are determined by their position on the ring system and their interaction with adjacent protons. For instance, spectra of related compounds like 4,6-dihydro-thieno[3,4-b]thiophene-2-carboxylic acid show distinct signals for the ring protons. strath.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing far downfield (typically >160 ppm). arkat-usa.org The sp²-hybridized carbons of the fused heterocyclic rings would resonate in the aromatic region (approximately 120-150 ppm). The precise chemical shifts help to distinguish between the different carbon environments within the thieno[3,4-b]thiophene framework. arkat-usa.orgarkat-usa.org

Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

This table presents expected chemical shift ranges based on analogous structures and general principles. Actual values may vary depending on the solvent and experimental conditions.

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Carboxylic Acid (COOH)>12.0 (broad singlet)>163
Thiophene Ring Protons7.0 - 8.5N/A
Thiophene Ring CarbonsN/A120 - 150

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. mdpi.com

The most prominent features in the IR spectrum include:

O-H Stretch: A very broad absorption band typically observed in the region of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. youtube.com

C=O Stretch: A strong, sharp absorption band appears in the carbonyl region, typically between 1680-1710 cm⁻¹ for a carboxylic acid. pressbooks.pub Its exact position can be influenced by conjugation with the thiophene ring system.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group appear in the fingerprint region, typically around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹.

Aromatic C-H Stretch: Absorptions for the C-H bonds on the thiophene rings are usually found just above 3000 cm⁻¹.

C=C and C-S Stretches: Vibrations corresponding to the C=C bonds of the aromatic rings and the C-S bonds of the thiophene moieties appear in the 1300-1600 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. iosrjournals.org

Diagnostic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Carbonyl C=O Stretch 1680 - 1710 Strong
Carboxylic Acid C-O Stretch 1210 - 1320 Medium
Aromatic Ring C-H Stretch ~3100 Medium-Weak
Aromatic Ring C=C Stretch 1300 - 1600 Medium-Weak

High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula (C₇H₄O₂S₂). arkat-usa.org Techniques like electrospray ionization (ESI) are commonly used. Predicted mass-to-charge ratios (m/z) for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared with experimental data for verification. uni.lu

MALDI-TOF mass spectrometry is another valuable technique, particularly for analyzing derivatives or polymers of thieno[3,4-b]thiophene. researchgate.net Both HRMS and MALDI-TOF can also be used to study the fragmentation patterns of the molecule. Analyzing the fragments produced upon ionization provides further structural confirmation, revealing how the molecule breaks apart, which can corroborate the connectivity of the carboxylic acid group to the fused thiophene core.

Predicted HRMS Data for C₇H₄O₂S₂

Adduct Formula Predicted m/z
[M-H]⁻ C₇H₃O₂S₂⁻ 182.95799
[M+H]⁺ C₇H₅O₂S₂⁺ 184.97255
[M+Na]⁺ C₇H₄O₂S₂Na⁺ 206.95449

Data sourced from predicted values. uni.lu

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy for Analysis of Electronic Transitions

UV-Vis-NIR spectroscopy is employed to investigate the electronic properties of this compound. The absorption of light in this region promotes electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The fused thieno[3,4-b]thiophene core constitutes an extended π-conjugated system, which typically results in strong absorption bands in the UV or visible region corresponding to π-π* transitions.

The position of the maximum absorption wavelength (λ_max) and the onset of the absorption edge are key parameters. These values are directly related to the HOMO-LUMO energy gap of the molecule. The inclusion of the electron-withdrawing carboxylic acid group can influence these electronic transitions. Studies on related thieno[3,4-b]thiophene-based dyes show that the electronic structure and absorption spectra are highly dependent on the molecular architecture, with absorption onsets that can extend into the near-infrared region. nih.gov

Electrochemical Characterization Techniques: Cyclic Voltammetry for Redox Property Assessment

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of this compound. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of the compound.

These potentials are fundamentally important as they allow for the estimation of the HOMO and LUMO energy levels. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the reduction wave relates to the addition of an electron to the LUMO. This information is crucial for designing materials for applications in organic electronics, such as organic solar cells and field-effect transistors, as it governs charge injection and transport properties. nih.govmdpi.com For example, research on polymers containing thieno[3,2-b]thiophene (B52689) units has successfully used CV to calculate HOMO and LUMO values and understand their electrochemical properties. mdpi.com

Thermal Analysis Methodologies (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of this compound. In a TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate. The resulting data, plotted as mass versus temperature, reveals the temperatures at which the compound decomposes.

The decomposition temperature (often defined as the temperature at which 5% or 10% mass loss occurs) is a critical parameter for materials intended for use in electronic devices, where they may be subjected to elevated temperatures during processing or operation. Studies on related compounds, such as 2-octylthieno[3,4-b]thiophene and metal-organic frameworks containing thienothiophene dicarboxylate, have shown that the thienothiophene core can exhibit significant thermal stability. mdpi.comnih.gov TGA can identify the temperature limits for the stability of the compound and may reveal multi-step decomposition processes. mdpi.com

X-ray Diffraction Studies for Crystalline Structure and Solid-State Packing Analysis

Furthermore, XRD reveals crucial information about the solid-state packing of the molecules in the crystal lattice. This includes intermolecular interactions, such as hydrogen bonding between carboxylic acid groups (forming dimers) and potential π-π stacking or sulfur-sulfur interactions between the fused thiophene rings. rsc.org These intermolecular forces dictate the material's bulk properties. For instance, studies on a related polythiophene revealed notably short intermolecular S–S distances, which influence the material's electronic properties. rsc.org Powder XRD (PXRD) can be used to identify the crystalline phase and assess the purity of a bulk sample. mdpi.com

Computational and Theoretical Investigations of Thieno 3,4 B Thiophene 2 Carboxylic Acid and Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of thieno[3,4-b]thiophene-based molecules. These methods allow for a detailed analysis of the electronic structure, which is fundamental to understanding their optical and charge transport characteristics.

Density Functional Theory (DFT) for Frontier Molecular Orbital (FMO) Energies (e.g., HOMO-LUMO) and Charge Transport Characteristics

Density Functional Theory (DFT) has been extensively used to investigate the electronic properties of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives. acs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT calculations, as they determine the electronic band gap and are crucial for predicting the materials' behavior in electronic devices. nih.govescholarship.org

For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to study the electronic, optical, and conducting properties of related thieno[3,4-b]thiophene (B1596311) systems. acs.org These studies reveal that the distribution of HOMO and LUMO orbitals across the molecule influences intermolecular overlap and, consequently, charge transport. acs.org In some derivatives, both HOMO and LUMO orbitals are uniformly delocalized over the entire molecule, which is beneficial for improving charge transport characteristics. acs.org

The introduction of different functional groups or π-spacers to the thieno[3,4-b]thiophene core significantly impacts the HOMO and LUMO energy levels. nih.govamazonaws.com For example, incorporating a 4,6-dimethyl-thieno[3,4-b]thiophene-2-carboxylic acid methyl ester as a π-spacer in a non-fullerene acceptor molecule was shown to influence the optoelectronic attributes and photovoltaic performance. nih.gov DFT calculations on copolymers incorporating this compound pendants have also been performed to determine their HOMO and LUMO energy levels, providing insights into their potential as p-type organic semiconductors. amazonaws.com

Furthermore, DFT calculations can predict charge transport properties by evaluating parameters such as internal reorganization energies for holes (λ+) and electrons (λ–). acs.org Lower reorganization energies are indicative of better charge transport capabilities.

Table 1: Calculated Frontier Molecular Orbital Energies for Thieno[3,4-b]thiophene-based Copolymers
Model CompoundHOMO (eV)LUMO (eV)Reference
PTT1BDTb-5.14- amazonaws.com
PTT2BDTb-5.09- amazonaws.com
PTT3BDTb-5.06- amazonaws.com
PTT4BDTb-5.03- amazonaws.com

Semi-Empirical Methods (e.g., AM1, MNDO, CNDO/S) for Molecular Geometry Optimization and Electronic Transition Analysis

Semi-empirical methods offer a computationally less expensive alternative to DFT for studying large molecular systems. Methods like AM1 (Austin Model 1), MNDO (Modified Neglect of Diatomic Overlap), and CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic) have been successfully applied to investigate the molecular geometry and electronic transitions of this compound and its derivatives. researchgate.netacs.orgdocumentsdelivered.comkisti.re.kr

AM1 and MNDO methods have been utilized to optimize the molecular geometry of all possible conformations of this compound, its methyl ester, and its acetic anhydride (B1165640) derivative. researchgate.net These calculations provide comparable results for the thieno[3,4-b]thiophene framework itself. researchgate.net However, for substituents, the predicted bond angles can differ between the two methods. researchgate.net

The CNDO/S method, often coupled with configuration interaction (CI), is particularly useful for analyzing electronic transition energies and oscillator strengths, which are related to the UV-visible absorption spectra of the molecules. documentsdelivered.com These computational studies on the molecular and electronic structures provide valuable data that can complement experimental findings. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Predicting Aggregation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their aggregation and intermolecular interactions in the solid state or in solution. acs.orgnih.gov For materials based on thieno[3,4-b]thiophene, understanding how individual molecules pack together is crucial for predicting bulk properties like charge mobility. acs.orgacs.org

MD simulations can provide insights into the interactions between polymer chains and the effects of molecular rearrangement. acs.orgnih.gov The choice of an appropriate force field is critical for accurately describing the electrostatics, dipole moments, and polarization of the system. acs.orgnih.gov

In the solid state, intermolecular interactions such as π–π stacking and S···S interactions can significantly influence the electronic properties of thieno[3,4-b]thiophene-based materials. acs.org For example, herringbone packing can lead to H-aggregation, which results in a blue-shifted absorption peak compared to the solution phase. acs.org Conversely, J-aggregation, which causes a red-shift, can also occur depending on the molecular arrangement. acs.org MD simulations can help predict these packing motifs and their effects on the optical and electronic properties of the material.

Predictive Modeling of Optical, Electronic, and Electrochemical Properties through Computational Approaches

Computational chemistry provides a predictive framework for the optical, electronic, and electrochemical properties of this compound and its derivatives. By modeling the effects of structural modifications, researchers can design new materials with tailored properties for specific applications. acs.orgnih.govacs.orgnih.gov

Theoretical investigations into the electro-optical properties of new π-conjugated molecules based on this scaffold can help in the design of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govresearchgate.net For instance, computational studies have been used to fine-tune the HOMO/LUMO levels of donor materials to better match those of acceptors in bulk heterojunction solar cells. researchgate.net

The insertion of different π-spacers into molecules containing a thieno[3,4-b]thiophene unit has been shown through computational modeling to have a prominent effect on optoelectronic attributes. nih.gov These studies can predict properties such as maximum absorption wavelength (λmax), oscillator strength, and dipole moments, which are critical for understanding the light-harvesting capabilities of these materials. nih.gov

Structure-Property Relationship Studies Facilitated by Computational Chemistry

Computational chemistry is instrumental in elucidating the structure-property relationships of this compound derivatives. By systematically modifying the molecular structure in silico and calculating the resulting properties, a deeper understanding of how chemical changes affect material performance can be achieved. researchgate.net

For example, theoretical calculations have been used to understand how the introduction of different substituents influences charge transport and optical properties. acs.org The concept of an "electronic gradient" has been explored, where the use of heteroaromatics in the molecular design can influence charge-transfer characteristics. researchgate.net

Applications and Advanced Material Science Research

Organic Electronics and Optoelectronics

Derivatives of Thieno[3,4-b]thiophene-2-carboxylic acid are instrumental in the development of organic electronic and optoelectronic devices. The ability to fine-tune their properties through molecular design has led to their use in a range of applications, from light emission to energy conversion. mdpi.comfigshare.comsciprofiles.com

Role as Building Blocks for Organic Semiconductors

Thieno[3,4-b]thiophene (B1596311) (TbT) serves as a fundamental building block for a new generation of organic π-functional materials. mdpi.comfigshare.com Its fused bicyclic structure is noted for its unique quinoid-resonance effect, which is highly effective in modulating the electronic structure of resulting materials. mdpi.comsciprofiles.comacs.org Unlike other thiophene-based units, the proaromatic nature of one ring in the TbT core can stabilize the quinoidal resonance form of the other, a feature that has been harnessed to create materials with tailored photoelectric properties. mdpi.comsciprofiles.com This characteristic is crucial for developing high-performance organic semiconductors. rsc.org The versatility of the TbT scaffold allows for functionalization at four different positions, enabling precise control over electronic energy levels, solubility, and solid-state packing, which are all critical factors for semiconductor performance. mdpi.comsciprofiles.com

Integration into Polymeric Materials for Organic Light-Emitting Diodes (OLEDs)

The design and synthesis of novel organic π-functional materials incorporating the thieno[3,4-b]thiophene moiety have significantly contributed to the advancement of organic light-emitting diodes (OLEDs). mdpi.comfigshare.comsciprofiles.com Polymeric compositions that include units derived from thieno[3,4-b]thiophene are recognized for their utility in OLEDs. mdpi.comnih.gov The unique quinoid-resonance effect of the TbT core can be leveraged to create materials with tunable, full-color emissions that span the visible to near-infrared regions. mdpi.comsciprofiles.com For example, diarylated thieno[3,4-b]thiophenes have been designed to exhibit high fluorescence quantum yields, approaching 100% even in polar solvents, which is a highly desirable characteristic for emissive layer materials in OLEDs. mdpi.comsciprofiles.com

Components for Organic Field-Effect Transistors (OFETs)

Thieno[3,4-b]thiophene-based small molecules have demonstrated exceptional performance as the active semiconductor layer in organic field-effect transistors (OFETs). mdpi.comfigshare.comsciprofiles.com The strategic design of molecules incorporating the TbT core has led to the development of both p-type and n-type semiconductor materials. mdpi.com The unique electronic properties of TbT facilitate efficient charge transport, a key requirement for high-performance transistors. Research has shown that TbT-based materials can be engineered to achieve high charge carrier mobilities. mdpi.comsciprofiles.com Notably, a solution-processable, ambient-stable n-channel OFET based on a two-dimensional π-expanded quinoidal terthiophene containing the TbT unit achieved a record electron mobility of 5.2 cm² V⁻¹ s⁻¹. figshare.comsciprofiles.com This high mobility underscores the potential of TbT-based materials to advance the capabilities of flexible and printed electronics. chemicalbook.com

Device Type Material Class Key Performance Metric Reference
OFET2D π-expanded quinoidal terthiopheneElectron mobility: 5.2 cm² V⁻¹ s⁻¹ figshare.comsciprofiles.com

Constituents in Organic Photovoltaics (OPVs) and Solar Cells

This compound and its derivatives are key constituents in the active layers of various organic solar cells, including dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) solar cells. rsc.orgmdpi.commdpi.comrsc.org The TbT moiety has been successfully used to construct both electron donor and electron acceptor materials for OPVs. mdpi.comsciprofiles.com

In BHJ solar cells, polymers and small molecules featuring the TbT unit have achieved high power conversion efficiencies (PCEs). For instance, a non-fullerene electron acceptor named ATT-1, which is based on a thieno[3,4-b]thiophene core, enabled a BHJ solar cell to reach a PCE of up to 10.07% when paired with the polymer donor PTB7-Th. rsc.orgmdpi.comrsc.org This high performance is attributed to the planar framework, broad light absorption, and favorable LUMO energy level of the TbT-based acceptor. rsc.orgmdpi.com

Similarly, small-molecule donors incorporating the TbT unit have also yielded impressive results. By linking a benzo[1,2-b:4,5-b′]dithiophene donor and a rhodanine (B49660) acceptor with an electron-rich 2-alkylthieno[3,4-b]thiophene, a new class of small-molecule donors was created that delivered a PCE of up to 9.26%. mdpi.com

Derivatives have also been explored in DSSCs. New dipolar sensitizers containing an ethyl thieno[3,4-b]thiophene-2-carboxylate unit were synthesized and used in n-type DSSCs, achieving a conversion efficiency of 5.31%. mdpi.com The quinoid effect of the thieno[3,4-b]thiophene unit leads to a desirable red-shift in the absorption spectrum of these dyes. mdpi.com

Device TypeMaterial RoleMaterial Based OnPower Conversion Efficiency (PCE)Reference
BHJ Solar CellNon-Fullerene AcceptorThieno[3,4-b]thiophene (ATT-1)10.07% rsc.org, mdpi.com, rsc.org
BHJ Solar CellSmall-Molecule Donor2-Alkylthieno[3,4-b]thiophene9.26% mdpi.com
Dye-Sensitized Solar Cell (DSSC)Dipolar SensitizerEthyl thieno[3,4-b]thiophene-2-carboxylate5.31% mdpi.com
BHJ Solar CellPolymer DonorAlkyl-substituted benzodithiophene and ketone-substituted thieno[3,4-b]thiophene copolymer4.8% acs.org

Exploration in Supramolecular Assemblies for Electronic Applications

The principles of supramolecular chemistry, which involve harnessing non-covalent interactions like hydrogen bonding and π-π stacking, are being explored to control the morphology and electronic properties of materials containing thieno[3,4-b]thiophene. mdpi.comresearchgate.net The self-assembly of these molecules into well-ordered nanostructures is critical for optimizing device performance. figshare.comrsc.org

For example, in organic solar cells, supramolecular interactions are used to tune the nanoscale morphology of the active layer. mdpi.com A polymer incorporating a thieno[3,4-b]thiophene derivative (PDBTTT-CT) was used in a blend where controlling the domain size of the acceptor material through supramolecular assembly led to a significant increase in PCE from 0.13% to 3.20%. mdpi.com This highlights how directing the aggregation with non-covalent forces is a powerful strategy for improving device efficiency.

Furthermore, the thieno[3,4-b]thiophene unit has been incorporated as an acceptor moiety in the structure of Covalent Organic Frameworks (COFs). mdpi.com COFs are highly ordered, crystalline porous polymers formed through self-assembly, representing a robust platform for creating functional electronic materials with predictable structures. mdpi.com The ability to integrate the TbT core into such highly organized systems opens up new avenues for designing advanced electronic and optoelectronic materials.

Advanced Functional Materials Development

Beyond optoelectronics, polymers and materials derived from thieno[3,4-b]thiophene are being developed for a variety of advanced applications, including electrochromics and energy materials.

Poly(thieno[3,4-b]thiophene) (pT34bT) is a low band gap conducting polymer that exhibits high optical transparency in its semiconducting state, making it suitable for electrochromic applications such as smart windows and dynamic displays. mdpi.combohrium.com It can be switched between a sky-blue reduced form and a highly transparent oxidized state. bohrium.com Recent work has demonstrated the vapor phase polymerization (VPP) of pT34bT, yielding thin films with high electrical conductivity of around 750 S cm⁻¹. This VPP method also allows for spatial control over the polymer's properties, enabling its use in dynamic structural coloration.

In the realm of energy materials, doped thieno[3,4-b]thiophene-based copolymers have been investigated as p-type organic thermoelectric materials. These materials can convert waste heat into useful electrical energy. Copolymers of TbT derivatives have shown promising thermoelectric performance, achieving a power factor of over 35 μW m⁻¹ K⁻².

Application AreaMaterialKey Finding / PropertyReference
Electrochromics / Dynamic ColorationPoly(thieno[3,4-b]thiophene):tosylate (pT34bT:Tos)High conductivity (750 S cm⁻¹) via Vapor Phase Polymerization; tunable optical properties.
Organic ThermoelectricsDoped TbT-based Copolymers (PTbTTVT)Power factor > 35 μW m⁻¹ K⁻² for p-type material.
ElectrochromicsPoly(thieno[3,4-b]thiophene) (pT34bT)High optical transparency in the semiconducting state; switches between sky-blue and clear. bohrium.com
Antistatic CoatingsPolymeric compositions of thieno[3,4-b]thiopheneIdentified as a potential application for these conducting polymers. mdpi.com

Synthesis and Characterization of Conductive Polymers

This compound serves as a crucial precursor for the synthesis of advanced conductive polymers. The core thieno[3,4-b]thiophene unit is a valuable building block for creating materials with desirable electronic properties. Research has demonstrated the synthesis of polymers with near-infrared (NIR) absorption and low band gaps, which are critical for various optoelectronic applications.

A key synthetic strategy involves first converting the carboxylic acid into various amide or ester derivatives. For instance, this compound can be reacted with an amine in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form amide-functionalized monomers. acs.orgnih.gov These monomers can then undergo polymerization, often through electrochemical methods.

One study reported the synthesis of poly(this compound) (PTTHC) via both chemical and electrochemical polymerization. researchgate.net The resulting polymer exhibited significant NIR absorption with a low band gap of 1.0 eV. researchgate.net Characterization of these polymers confirms the successful incorporation of the thieno[3,4-b]thiophene moiety and the pendant carboxylic groups, which are vital for properties like sensitization of TiO2 surfaces in solar cells. researchgate.net Copolymers have also been developed; for example, a copolymer incorporating thieno[3,4-b]thiophene units was synthesized for use in polymer solar cells, demonstrating the versatility of this compound in creating complex macromolecular structures. acs.org The presence of the thieno[3,4-b]thiophene unit is instrumental in tuning the polymer's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. acs.org

Fabrication of Nanoporous Membranes via Controlled Electropolymerization

A significant application of this compound derivatives is in the fabrication of highly ordered nanoporous membranes through controlled, templateless electropolymerization. acs.orgnih.gov This method provides a direct route to creating surfaces with nanotubular and nanoporous features without the need for surfactants or physical templates. acs.orgnih.gov

The process begins with the synthesis of specific monomers from this compound, incorporating rigid substituents like perfluorinated chains or aromatic groups. acs.orgnih.gov These monomers are then electropolymerized from an organic solvent, typically dichloromethane (B109758) (CH2Cl2). acs.org A critical finding is the role of water in the electrodeposition solvent. Research shows that when electropolymerization is conducted in neat CH2Cl2, the resulting polymer surfaces are relatively smooth. acs.orgnih.gov However, the inclusion of a significant fraction of water in the solvent mixture drives the formation of nanoporous structures. acs.orgnih.gov

The formation of the nanoporous membrane is a progressive process. As the water content in the solvent increases, there is a notable increase in the number of vertically aligned nanotubes, while their diameter and height remain consistent. acs.org At optimal water concentrations, these nanotubes coalesce to form a continuous nanoporous membrane. acs.org The properties of these membranes, including pore size and surface hydrophobicity, can be tuned by adjusting the monomer structure and the water content during fabrication. acs.orgnih.gov These membranes have potential applications in separation technologies, sensors, and optoelectronic devices due to their large surface area and controlled porosity. acs.orgnih.gov

Parameter Condition Observed Structure Source
Electropolymerization SolventNeat CH2Cl2Relatively smooth surface acs.orgnih.gov
Electropolymerization SolventCH2Cl2 + H2O (increasing content)Increased number of nanotubes acs.org
Electropolymerization SolventCH2Cl2 + H2O (high content)Nanoporous membranes acs.orgnih.gov

Utilization in Coordination Polymers and Metal-Organic Frameworks (MOFs)

While the isomeric systems, particularly thieno[3,2-b]thiophene-dicarboxylic acid, are well-documented as ligands for creating coordination polymers and metal-organic frameworks (MOFs), dedicated research on the specific use of this compound in the synthesis of MOFs or coordination polymers is not prominently featured in the reviewed literature. The structural characteristics of the thieno[3,4-b]thiophene core suggest its potential as a linker, but detailed studies demonstrating its incorporation into such frameworks are limited. The development of MOFs often relies on multitopic linkers, and while derivatives of the title compound could be synthesized to meet this requirement, this specific area remains less explored compared to its isomers.

Applications in Non-linear Optics (NLO)

Thieno[3,4-b]thiophene-based systems have been identified as promising candidates for materials with non-linear optical (NLO) properties. NLO materials are crucial for technologies like high-speed data transfer and optical computing. researchgate.net The interest in the thieno[3,4-b]thiophene core stems from its electron-rich nature and rigid, planar structure, which facilitates π-conjugation.

Research has shown that donor-acceptor (D-A) systems incorporating the thieno[3,4-b]thiophene unit as a π-spacer exhibit significant NLO properties. acs.org These chromophores are designed with an electron-donating group and an electron-accepting group connected by the conjugated thieno[3,4-b]thiophene bridge, which allows for efficient intramolecular charge transfer (ICT) upon excitation—a key mechanism for second-order NLO activity. researchgate.net The synthesis of this compound is a key step in creating these advanced NLO chromophores. researchgate.netacs.org The carboxylic acid group can be modified to link the thienothiophene core to other parts of the NLO molecule, enabling fine-tuning of the electronic and optical properties. acs.org

NLO System Component Function Reference
Electron Donor GroupInitiates charge transfer researchgate.netacs.org
Thieno[3,4-b]thiopheneActs as a π-conjugated spacer/bridge acs.org
Electron Acceptor GroupCompletes the intramolecular charge transfer (ICT) system researchgate.net

Exploration in Chemical Biology Research focusing on Mechanistic Studies of Interactions

Exploration of this compound in chemical biology has centered on mechanistic studies of its molecular structure and the biological relevance of its derivatives. While direct applications as a therapeutic agent are not extensively documented, foundational research provides insight into its potential interactions.

Computational studies using methods like AM1 and MNDO have been employed to optimize the molecular geometry and understand the conformational possibilities of this compound and its simple derivatives. researchgate.net These theoretical investigations are fundamental for understanding how the molecule might interact with biological targets by predicting its stable three-dimensional structure and electronic properties. researchgate.net

Furthermore, derivatives such as 4,6-Dibromothis compound have been studied to elucidate their mechanism of action within biological systems, highlighting the potential of the core scaffold in developing biologically active agents. smolecule.com The thieno[3,4-b]thiophene framework is also a component in materials designed for sensors, which represents a key area of chemical biology research where molecular recognition events are translated into measurable signals. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for thieno[3,4-b]thiophene-2-carboxylic acid in academic research?

this compound is typically synthesized via multi-step reactions starting from thiophene-2-carboxylic acid. A common approach involves cyclization of dibromothiophene derivatives, followed by carboxylation. For example, describes a three-step synthesis from 3,4-dibromothiophene, involving EDC-mediated coupling with diols to form esters. Alternative routes include Pd-catalyzed cross-coupling to introduce functional groups at the C3 position, enabling modular derivatization .

Q. How is the compound characterized for structural confirmation in experimental studies?

Structural confirmation relies on a combination of NMR spectroscopy (¹H/¹³C), FT-IR (to confirm carboxylic acid groups), and X-ray crystallography for solid-state geometry. Computational methods like AM1 and MNDO are used to predict molecular conformations and compare with experimental data. For instance, highlights planar conformations with low rotational barriers (≈2 kcal/mol) for substituents, validated by spectroscopic and computational results .

Q. What are the primary applications of this compound in materials science?

The compound serves as a precursor for low bandgap organic semiconductors used in photovoltaic cells, OLEDs, and electrochromic devices. Its fused heterocyclic structure enhances π-conjugation, improving charge transport properties. Derivatives like dodecyl esters (e.g., IN1007) are incorporated into polymers to tune optical bandgaps and absorption spectra .

Advanced Research Questions

Q. How can catalytic methods improve the synthesis of 3-substituted derivatives?

Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) enables efficient introduction of functional groups (e.g., hydroxyl, methoxy) at the C3 position. details a Pd-catalyzed protocol to synthesize 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which serves as a versatile intermediate for further modifications. Challenges include optimizing catalyst loading (e.g., Pd(PPh₃)₄) and avoiding side reactions with the electron-rich thiophene ring .

Q. What computational approaches predict molecular geometry and electronic transitions in this compound?

Semi-empirical methods (AM1 , MNDO ) and CNDO/S are used to optimize molecular geometry and calculate π→π* electronic transitions. reports that planar conformations dominate, with electronic transitions similar to the parent thieno[3,4-b]thiophene framework. Discrepancies in bond angles (e.g., substituent groups in acetic anhydride derivatives) highlight the need for hybrid DFT-MD simulations to resolve conformational flexibility .

Q. How do substituents at the C3 position influence photoluminescence (PL) properties?

Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., bromo) at C3 modulates PL emission wavelengths and quantum yields. demonstrates that 3-methoxythieno[3,4-b]thiophene-2-carboxylate exhibits a redshifted PL spectrum compared to the unsubstituted analog, attributed to enhanced conjugation and reduced non-radiative decay .

Q. What are the key stability considerations for handling this compound in experiments?

The compound is stable under normal conditions but decomposes upon exposure to strong oxidizers, acids, or bases, producing hazardous gases (CO, CO₂, sulfur oxides). recommends storage in anhydrous environments at ambient temperatures and using inert atmospheres (N₂/Ar) during reactions. Compatibility testing of gloves (e.g., nitrile vs. neoprene) is critical to prevent skin exposure .

Methodological Challenges and Contradictions

Q. How can conflicting spectroscopic data for derivatives be resolved?

Discrepancies in NMR or UV-Vis data often arise from conformational isomerism or solvent effects. For example, notes that rotational flexibility around the C7–C9 bond can lead to multiple conformers, complicating spectral interpretation. Using low-temperature NMR or computational validation (e.g., TD-DFT) helps reconcile conflicting results .

Q. What strategies address low yields in esterification reactions of this compound?

Low yields during esterification (e.g., with diols) are mitigated by optimizing coupling agents (e.g., EDC/DMAP) and reaction time. achieved 70–80% yields using anhydrous acetonitrile and 24-hour stirring, followed by silica gel chromatography. Side reactions (e.g., dimerization) are minimized by controlling stoichiometry and temperature .

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